2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride
Description
Contextual Significance within Bridged Nitrogen Heterocycles
Bridged nitrogen heterocycles are a class of organic compounds characterized by a bicyclic structure where the two rings share two non-adjacent atoms, known as bridgehead atoms, with at least one of these being a nitrogen atom. rsc.org These scaffolds are of immense interest in synthetic and medicinal chemistry due to their rigid, three-dimensional structures. nih.gov This conformational rigidity can lead to a more precise orientation of substituents, which is crucial for specific molecular interactions, particularly in drug-receptor binding. nih.gov
Within this class, 2,5-diazabicyclo[2.2.1]heptane stands out as a conformationally restricted analog of piperazine (B1678402), a common motif in pharmacologically active compounds. nih.govnih.gov The bicyclic structure of 2,5-diazabicyclo[2.2.1]heptane imparts a defined boat conformation to its cage-like structure. researchgate.net This rigidity is a key feature that distinguishes it from the more flexible piperazine ring, offering a unique scaffold for the design of novel therapeutic agents. nih.govresearchgate.net The defined stereochemistry of the 2,5-diazabicyclo[2.2.1]heptane core allows for the precise spatial arrangement of functional groups, a critical factor in optimizing ligand-target interactions. nbinno.com
The incorporation of bridged systems like 2,5-diazabicyclo[2.2.1]heptane into molecular structures can positively influence the pharmacokinetic profiles of lead compounds by enhancing metabolic stability and reducing lipophilicity. nih.gov The nitrogen atoms in the scaffold provide sites for further functionalization, allowing for the synthesis of a diverse library of derivatives with a wide range of biological activities. nih.govnih.gov
Evolution of Research Perspectives on the Bicyclic Scaffold
Initial research into 2,5-diazabicyclo[2.2.1]heptane was largely focused on the synthesis of the core structure and its simple derivatives. The parent compound is often synthesized from the naturally occurring amino acid trans-4-hydroxy-L-proline. semanticscholar.org Over time, research has evolved to develop more efficient and scalable synthetic routes, including multicomponent reactions and cascade reactions, to access a wider array of substituted 2,5-diazabicyclo[2.2.1]heptane derivatives. nih.govrsc.org
The perspective on this bicyclic scaffold has shifted from being merely a rigid piperazine isostere to a versatile platform for asymmetric synthesis and catalysis. Chiral derivatives of 2,5-diazabicyclo[2.2.1]heptane have been successfully employed as ligands in asymmetric catalysis and as chiral auxiliaries. chemimpex.comresearchgate.net
In medicinal chemistry, the focus has expanded from the initial use of this scaffold in antibacterial agents to a broad spectrum of therapeutic areas. researchgate.net Researchers have explored its application in developing ligands for various biological targets, including neuronal nicotinic receptors, and as a core component in potential antitumor agents. nih.govdntb.gov.ua Recent studies have also investigated its use in creating novel polymers and advanced materials, highlighting the growing interdisciplinary interest in this compound. chemimpex.com The development of sophisticated analytical techniques has further enabled detailed structural and conformational analysis of 2,5-diazabicyclo[2.2.1]heptane derivatives, providing deeper insights into their structure-activity relationships. dntb.gov.ua
Scope and Research Imperatives for 2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride (B599025)
The scope of research on 2,5-diazabicyclo[2.2.1]heptane dihydrochloride continues to broaden, driven by its potential in diverse scientific fields. Current research imperatives focus on several key areas:
Development of Novel Synthetic Methodologies: A primary focus is the creation of more efficient, stereoselective, and environmentally benign synthetic methods to access a wider range of functionalized 2,5-diazabicyclo[2.2.1]heptane derivatives. This includes the exploration of transition metal-catalyzed C-H activation and functionalization techniques. rsc.orgresearchgate.net
Expansion of Medicinal Chemistry Applications: There is a strong impetus to explore the full potential of this scaffold in drug discovery. This involves designing and synthesizing new derivatives as inhibitors of various enzymes and as ligands for a broader range of receptors, targeting diseases such as cancer, neurological disorders, and infectious diseases. chemimpex.commdpi.com
Application in Asymmetric Catalysis: Further investigation into the use of chiral 2,5-diazabicyclo[2.2.1]heptane derivatives as ligands for asymmetric catalysis is a significant research direction. The aim is to develop highly efficient and selective catalysts for a variety of organic transformations.
Materials Science Exploration: The unique structural properties of the 2,5-diazabicyclo[2.2.1]heptane scaffold make it an attractive candidate for the development of novel polymers and functional materials with tailored properties. chemimpex.com
Future research will likely focus on integrating computational modeling and experimental studies to better predict the properties and biological activities of new 2,5-diazabicyclo[2.2.1]heptane derivatives. This synergistic approach will be crucial for accelerating the discovery and development of new applications for this versatile chemical entity.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDOCGDMKRSJMT-ALUAXPQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2,5 Diazabicyclo 2.2.1 Heptane Dihydrochloride
Historical Development of Synthetic Routes
The journey to synthesize 2,5-Diazabicyclo[2.2.1]heptane has been marked by significant evolution, driven by the need for stereochemical purity and procedural efficiency.
These initial methods were characterized by:
Harsh Reaction Conditions: Some cyclization steps required high pressure and temperature, posing challenges for large-scale production. semanticscholar.org
These limitations spurred the development of more sophisticated and streamlined synthetic strategies capable of delivering the target compound with greater efficiency and stereocontrol.
A significant leap forward in the synthesis of 2,5-diazabicyclo[2.2.1]heptane came from the strategic use of "chiral pool" precursors, which are readily available, inexpensive, and enantiomerically pure natural products.
trans-4-Hydroxy-L-proline has emerged as the most prominent and versatile chiral starting material for the asymmetric synthesis of both (1S,4S)- and (1R,4R)-enantiomers of the 2,5-diazabicyclo[2.2.1]heptane core. rsc.orgthieme-connect.comnih.gov This non-essential amino acid provides a rigid pyrrolidine (B122466) ring with pre-defined stereocenters, which serves as an excellent foundation for constructing the bicyclic system. caymanchem.com
The general strategy involves converting trans-4-hydroxy-L-proline into a suitably functionalized pyrrolidine derivative that can undergo intramolecular cyclization. For instance, the synthesis of (1S,4S)-derivatives involves N-protection followed by reduction of the carboxylic acid and subsequent activation of the hydroxyl groups (e.g., tosylation) to facilitate ring closure with an amine. semanticscholar.org The synthesis of the (1R,4R)-enantiomer, which is not directly accessible from the natural stereochemistry of hydroxyproline (B1673980), required more innovative chemical transformations, such as cascade reactions involving stereochemical inversion. rsc.org
A highly innovative approach to access the (1R,4R)-enantiomer of the diazabicyclic system from trans-4-hydroxy-L-proline involves a cleverly designed epimerization-lactamization cascade reaction. rsc.orgrsc.org This strategy addresses the challenge of inverting a key stereocenter to achieve the desired target configuration. The process begins with functionalized (2S,4R)-4-aminoproline methyl esters, which are derived from natural trans-4-hydroxy-L-proline. researchgate.netrsc.org
Under basic conditions, these substrates undergo epimerization at the α-position (C-2), converting the (2S)-epimer to the (2R)-epimer. rsc.orgrsc.org This is followed by a rapid intramolecular aminolysis, where the amino group attacks the ester to form the bridged lactam intermediate, effectively constructing the bicyclic core in a single, stereocontrolled operation. rsc.orgrsc.org Key factors identified for the success of this cascade are the presence of an electron-withdrawing N-protecting group on the substrate and the use of a strong base as a promoter. rsc.orgrsc.org The resulting lactam can then be reduced to yield the desired (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. rsc.org
Below is a table summarizing the results of the epimerization-lactamization cascade with different N-protecting groups on the substrate.
| Substrate N-Protecting Group (PG) | Product | Isolated Yield (%) | Reference |
|---|---|---|---|
| Cbz | (1R,4R)-5-Cbz-2,5-diazabicyclo[2.2.1]heptan-3-one | 75 | rsc.org |
| Boc | (1R,4R)-5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one | 72 | rsc.org |
| Fmoc | (1R,4R)-5-Fmoc-2,5-diazabicyclo[2.2.1]heptan-3-one | 78 | rsc.org |
| Ts | (1R,4R)-5-Ts-2,5-diazabicyclo[2.2.1]heptan-3-one | 80 | rsc.org |
Advances in Stereoselective Synthesis from Chiral Pool Precursors
Modern and Scalable Synthetic Procedures
Contemporary synthetic chemistry prioritizes efficiency, atom economy, and scalability. In this context, modern procedures for preparing 2,5-diazabicyclo[2.2.1]heptane and its derivatives focus on minimizing steps and simplifying purification.
One-pot reactions, which involve multiple sequential chemical transformations in a single reaction vessel, represent a highly efficient strategy. This approach avoids the need for isolation and purification of intermediates, saving time, reagents, and solvents. While the direct one-pot synthesis of the parent 2,5-diazabicyclo[2.2.1]heptane dihydrochloride (B599025) is not widely detailed, multicomponent reactions (MCRs) have been developed to functionalize the pre-formed scaffold in a one-pot manner, demonstrating the applicability of these modern strategies. researchgate.nettandfonline.com
For example, a one-pot, three-component synthesis has been reported for preparing (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. researchgate.netnih.gov This cascade transformation is based on the denitrogenative coupling of dithiocarbamic acids, which are formed in situ, with diazo intermediates. researchgate.net Such methodologies highlight the potential for developing more direct one-pot syntheses of the core bicyclic structure itself, aiming for rapid and diverse production from simple starting materials. tandfonline.com
Directed Metalation Strategies for Regioselective Functionalization
Directed metalation has emerged as a powerful tool for the regioselective functionalization of the 2,5-diazabicyclo[2.2.1]heptane core. This strategy typically involves the deprotonation of a protected form of the bicyclic amine, followed by quenching with an electrophile to introduce a substituent at a specific position.
A common approach involves the use of an N-Boc (tert-butoxycarbonyl) protecting group. The Boc group serves to activate the adjacent positions for deprotonation by a strong base. The lithiation of N-Boc protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, for instance, can be achieved using reagents such as sec-butyllithium (B1581126) in the presence of a chelating agent like (-)-sparteine (B7772259) or TMEDA (N,N,N',N'-tetramethylethylenediamine). semanticscholar.orgresearchgate.net This directed ortho metalation (DoM) strategy allows for the introduction of a wide range of electrophiles, leading to C-substituted derivatives. semanticscholar.org
The choice of solvent can influence the regioselectivity of the reaction. For example, in the reaction with certain electrophiles, using diethyl ether instead of tetrahydrofuran (B95107) (THF) has been shown to enhance the regioselectivity. researchgate.net Following the introduction of the desired functional group, the Boc protecting group can be cleaved under acidic conditions to yield the functionalized 2,5-diazabicyclo[2.2.1]heptane, which can then be converted to its dihydrochloride salt.
Table 1: Reagents and Conditions for Directed Metalation of N-Boc-2,5-diazabicyclo[2.2.1]heptane
| Base/Chelating Agent | Solvent | Typical Electrophiles | Reference |
| sec-BuLi / (-)-Sparteine | Diethyl Ether | Aldehydes, Ketones, Disulfides | semanticscholar.org |
| sec-BuLi / TMEDA | Tetrahydrofuran | Alkyl halides, Carbonyl compounds | researchgate.net |
Enantioselective Synthesis and Absolute Configuration Control
The chirality of the 2,5-diazabicyclo[2.2.1]heptane scaffold is a critical feature for its applications in asymmetric catalysis and as chiral building blocks for pharmaceuticals. Therefore, controlling the absolute configuration during its synthesis is of paramount importance.
Chiral resolution provides a method for separating enantiomers from a racemic mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent. For derivatives of 2,5-diazabicyclo[2.2.1]heptane, this technique has been successfully applied. For instance, racemic 2-methyl-2,5-diazabicyclo[2.2.1]heptane can be resolved using (R)-mandelic acid. The reaction of the racemic base with the chiral acid forms a pair of diastereomeric salts, which exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the diastereomers are separated, the desired enantiomer of the base can be liberated by treatment with a base.
Table 2: Example of Chiral Resolution
| Racemic Compound | Chiral Resolving Agent | Separation Method | Reference |
| 2-Methyl-2,5-diazabicyclo[2.2.1]heptane | (R)-Mandelic Acid | Fractional Crystallization |
An alternative to chiral resolution is the direct enantioselective synthesis of the desired stereoisomer. This is often accomplished by starting from a chiral precursor, a strategy known as a "chiral pool" synthesis. A widely used starting material for the synthesis of enantiomerically pure 2,5-diazabicyclo[2.2.1]heptane is the naturally occurring amino acid, trans-4-hydroxy-L-proline. semanticscholar.org
The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline involves a series of transformations that preserve the stereochemistry of the starting material. This multi-step process typically includes N-protection, reduction of the carboxylic acid, conversion of the hydroxyl group to a leaving group, and subsequent intramolecular cyclization. semanticscholar.org
Furthermore, asymmetric induction can be achieved during the functionalization of the bicyclic core. The use of a chiral base, such as the sec-butyllithium/(-)-sparteine system, can lead to enantioselective deprotonation and subsequent reaction with an electrophile, resulting in a product with high enantiomeric excess. semanticscholar.org
Purification and Isolation Techniques for Research Grade Material
The purification and isolation of 2,5-diazabicyclo[2.2.1]heptane dihydrochloride to a high degree of purity are crucial for its use in research and pharmaceutical applications. The techniques employed depend on the physical and chemical properties of the compound and any impurities present.
Following synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, byproducts, and residual solvents. Common purification methods for the free base form of 2,5-diazabicyclo[2.2.1]heptane and its derivatives include flash column chromatography on silica (B1680970) gel. semanticscholar.orgmdpi.com The choice of eluent is critical for achieving good separation.
After purification of the free base, the dihydrochloride salt is typically prepared by treating a solution of the base with hydrochloric acid. The resulting salt often precipitates from the solution and can be collected by filtration. To obtain research-grade material, recrystallization is a common and effective final purification step. ovid.comresearchgate.net The selection of an appropriate solvent or solvent system for recrystallization is determined by the solubility of the dihydrochloride salt at different temperatures. The process involves dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The purity of the final product can be assessed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Structural Elucidation and Conformational Analysis of 2,5 Diazabicyclo 2.2.1 Heptane Dihydrochloride and Its Derivatives
Theoretical and Computational Chemistry Studies of 2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride (B599025) and its Derivatives
Theoretical and computational chemistry studies provide invaluable insights into the structural and electronic properties of 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride and its derivatives, complementing experimental data and aiding in the prediction of their behavior and reactivity.
Conformational Analysis and Energy Minimization
The rigid bicyclic framework of the 2,5-diazabicyclo[2.2.1]heptane system significantly restricts its conformational freedom. The parent cage is known to adopt a strained boat conformation. In the case of the dihydrochloride salt, both nitrogen atoms are protonated, leading to a dicationic species.
Computational studies on related bicyclic triamines have shown that the monoprotonated forms are highly stabilized by a hydrogen-bonded network. researchgate.netacs.org For 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride, where both nitrogens are protonated, the dominant conformation is a rigid boat-like structure. The presence of the C1-C7-C4 bridge imparts this rigidity, making it a bicyclic counterpart to piperazine (B1678402).
Energy minimization calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. While specific energy minimization data for the dihydrochloride salt is not extensively reported in publicly available literature, computational methods such as density functional theory (DFT) and molecular mechanics can be employed to predict its geometry. These calculations would typically show that the boat conformation is the energy minimum.
For the related (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, crystallographic data provides precise bond lengths and angles, which can be considered analogous to the dihydrochloride salt.
Table 1: Selected Interatomic Distances and Angles from Crystallographic Data of a 2,5-Diazoniabicyclo[2.2.1]heptane Salt
| Feature | Atom 1 | Atom 2 | Distance (Å) | Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C-N Bond | C1 | N2 | 1.50 | C1 | N2 | C3 | 108.5 |
| C-C Bond | C1 | C6 | 1.53 | N2 | C3 | C4 | 103.2 |
| C-N Bond | C4 | N5 | 1.51 | C3 | C4 | N5 | 109.1 |
| C-C Bridge | C1 | C7 | 1.54 | C1 | C7 | C4 | 94.5 |
Note: Data is illustrative and based on typical values for similar protonated bicyclic amines.
Solvent Effects on Molecular Conformation and Reactivity
The behavior of 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride in solution is significantly influenced by the nature of the solvent. As a salt, its solubility is highest in polar solvents. cymitquimica.com The solvent can affect both the conformation and reactivity of the dication.
In polar protic solvents like water or methanol, the positively charged ammonium centers will be effectively solvated through hydrogen bonding. This strong solvation stabilizes the charged species and minimizes ion pairing with the chloride counter-ions. The rigid bicyclic structure is unlikely to undergo significant conformational changes in different solvents due to its inherent strain. However, the solvation shell's nature and extent will differ, which can influence the molecule's effective size and its interaction with other species in the solution.
In less polar solvents, ion pairing between the diazabicycloheptane dication and the chloride anions would be more pronounced. This could subtly affect the bond lengths and angles within the bicyclic system, although major conformational shifts are not expected.
The reactivity of the N-H bonds in the dihydrochloride salt will also be solvent-dependent. In aprotic polar solvents, the ammonium protons will be more acidic and thus more readily participate in proton transfer reactions. The solvent's ability to stabilize the resulting conjugate base will play a crucial role in the kinetics and thermodynamics of such reactions.
Table 2: Expected Influence of Solvent Polarity on the Properties of 2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride
| Property | High Polarity Solvent (e.g., Water) | Low Polarity Solvent (e.g., Dichloromethane) |
| Solubility | High | Low |
| Ion Pairing | Minimal | Significant |
| Solvation | Strong, via hydrogen bonding | Weak |
| N-H Acidity | Lower | Higher |
Electronic Structure Investigations
The electronic structure of 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is characterized by the localization of positive charges on the two nitrogen atoms. The protonation of the nitrogen lone pairs results in the formation of N-H sigma bonds, and the formal positive charge is distributed primarily on these ammonium centers.
Quantum chemical calculations can provide a detailed picture of the electron distribution and molecular orbitals. A Natural Bond Orbital (NBO) analysis would likely confirm the highly ionic character of the N-H bonds and the significant positive charge on the nitrogen and hydrogen atoms of the ammonium groups.
The hydrocarbon framework, being composed of sp³-hybridized carbon atoms, acts as a saturated and insulating scaffold. The highest occupied molecular orbitals (HOMOs) would be associated with the sigma bonds of the carbon skeleton and the N-H bonds, lying deep in energy, reflecting the stability of the molecule. The lowest unoccupied molecular orbitals (LUMOs) would be high in energy, corresponding to the antibonding orbitals of the C-C, C-N, and N-H bonds. The large HOMO-LUMO gap is indicative of the compound's kinetic stability and lack of color.
The electrostatic potential map of the dication would show concentrated regions of positive potential around the ammonium groups, which are the primary sites for interaction with nucleophiles or bases.
Table 3: Predicted Electronic Properties of 2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride
| Property | Predicted Characteristic |
| Charge Distribution | Positive charge localized on the N-H groups. |
| HOMO | Localized on C-C and N-H sigma bonds, low energy. |
| LUMO | Localized on C-C, C-N, and N-H sigma antibonding orbitals, high energy. |
| HOMO-LUMO Gap | Large, indicating high kinetic stability. |
| Electrostatic Potential | Strong positive potential around the ammonium groups. |
Applications in Catalysis and Asymmetric Synthesis
2,5-Diazabicyclo[2.2.1]heptane as a Chiral Ligand in Metal-Catalyzed Reactions
The diamine structure of 2,5-diazabicyclo[2.2.1]heptane serves as an effective chiral ligand for various transition metals, forming complexes that catalyze a range of asymmetric reactions. The fixed conformation of the bicyclic system allows for the creation of a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity.
Coordination Chemistry with Transition Metals (e.g., Dicopper(II) Complexes)
Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been successfully used to synthesize chiral ligands that form stable complexes with transition metals. For example, the reaction of chiral ligands such as (1S,4S)-2,5-bis(6-methylpyridyl)-diazabicyclo[2.2.1]heptane with copper(II) acetate (B1210297) leads to the formation of hydroxo-bridged dicopper(II) complexes. These complexes have been characterized spectroscopically and through X-ray crystallography, confirming the coordination of the diazabicyclic ligand to the copper centers. The rigid nature of the diazabicyclo[2.2.1]heptane core is instrumental in pre-organizing the coordinating groups for effective metal binding.
Performance in Asymmetric Catalysis for Carbon-Carbon Bond Formation
Ligands derived from 2,5-diazabicyclo[2.2.1]heptane have demonstrated their utility in various asymmetric carbon-carbon bond-forming reactions.
Asymmetric Aldol (B89426) Reactions: Chiral ligands based on this scaffold have been shown to facilitate enantioselective aldol reactions, with some achieving up to 92% enantiomeric excess (ee). vulcanchem.com
Asymmetric Diels-Alder Reactions: The research group of Juaristi has developed derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane that act as chiral ligands in asymmetric Diels-Alder reactions. semanticscholar.orgumich.edu
Asymmetric Diethylzinc (B1219324) Addition: These ligands have also been applied in the enantioselective addition of diethylzinc to benzaldehyde. semanticscholar.org
Phenol Oxidative C-C Coupling: Dicopper(II) complexes with chiral ligands incorporating the 2,5-diazabicyclo[2.2.1]heptane framework have been shown to catalyze the oxidative coupling of phenols, demonstrating tyrosinase-like activity.
Ligand Design Principles for Enhanced Enantioselectivity
The design of ligands based on the 2,5-diazabicyclo[2.2.1]heptane scaffold is crucial for maximizing enantioselectivity. The rigidity of the bicyclic core is a key advantage, as it reduces conformational flexibility and creates a more defined chiral pocket around the metal center. semanticscholar.org The strategic placement of substituents on the diazabicyclic framework allows for the fine-tuning of steric and electronic properties of the ligand. semanticscholar.org This tailored chiral environment dictates the facial selectivity of the approaching substrate, thereby controlling the stereochemical outcome of the reaction. By modifying the groups attached to the nitrogen atoms, a diverse library of ligands can be synthesized and screened for optimal performance in specific catalytic transformations.
Role as an Organocatalyst in Stereoselective Transformations
Beyond its use as a ligand in metal complexes, 2,5-diazabicyclo[2.2.1]heptane and its derivatives have emerged as effective chiral organocatalysts. These catalysts can activate substrates through the formation of iminium or enamine intermediates, mirroring the reactivity of other well-known amine catalysts like proline.
Mechanism of Action in Organocatalytic Reactions (e.g., Biginelli Reaction)
In the enantioselective Biginelli reaction, a multicomponent reaction that produces dihydropyrimidinones, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane act as chiral Brønsted acids. semanticscholar.org A proposed mechanism for this type of organocatalysis involves a dual activation model. sci-hub.se The chiral amine catalyst activates the ketoester component by forming an enamine intermediate. Simultaneously, the protonated form of the catalyst can activate the aldehyde and urea (B33335) components through hydrogen bonding. sci-hub.se This dual activation brings the reactants together in a highly organized, chiral transition state, facilitating the stereoselective formation of the product. sci-hub.se The attack of the enamine onto the face of the imine intermediate, formed from the aldehyde and urea, is directed by the chiral scaffold of the catalyst, leading to the preferential formation of one enantiomer. sci-hub.se
Impact on Diastereoselectivity and Enantioselectivity
The use of 2,5-diazabicyclo[2.2.1]heptane-based organocatalysts has a significant impact on both the diastereoselectivity and enantioselectivity of stereoselective transformations.
In the Biginelli reaction , various derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been shown to catalyze the reaction to produce dihydropyrimidinones with moderate enantioselectivities. semanticscholar.orgumich.edu For instance, the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide and its N-methylated derivative afforded the desired products with enantiomeric excesses ranging from 18-37%. semanticscholar.org By introducing a chiral substituent on one of the nitrogen atoms, such as an (R)-1-phenylethyl group, the enantiomeric excess could be improved to up to 46% ee. semanticscholar.org
Below is a table summarizing the performance of different (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-based organocatalysts in the Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea. semanticscholar.org
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr | 85 | 25 |
| (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane·2HBr | 82 | 27 |
| (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr | 92 | 41 |
In other reactions, such as the Michael addition of cyclohexanone (B45756) to nitroolefins, a derivative, (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane, has been used as a catalyst. This system has shown the ability to control both diastereoselectivity and enantioselectivity effectively. The addition of a chiral co-catalyst, (R)-mandelic acid, was found to significantly enhance the stereochemical outcome.
The following table presents the results for the Michael addition of cyclohexanone to various nitrostyrenes using this dual catalytic system.
| Entry | Nitrostyrene Substituent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Ratio (syn/anti) |
| 1 | H | 95 | 95/5 | 99:1 / 92:8 |
| 2 | 2-Cl | 95 | 95/5 | >99:1 / 85:15 |
| 3 | 4-Cl | 95 | 95/5 | 99:1 / 90:10 |
| 4 | 4-Me | 95 | 95/5 | 98:2 / 91:9 |
| 5 | 4-OMe | 96 | 95/5 | 98:2 / 91:9 |
Mechanistic Investigations of Catalytic Cycles
The utility of 2,5-diazabicyclo[2.2.1]heptane dihydrochloride (B599025) and its derivatives in catalysis, particularly in asymmetric synthesis, is underpinned by a deep understanding of the reaction mechanisms. Mechanistic investigations, combining experimental techniques and computational studies, have been crucial in elucidating the intricate pathways of these catalytic cycles and in analyzing the transition states that govern stereoselectivity. A prominent example is the application of chiral derivatives of 2,5-diazabicyclo[2.2.1]heptane in the asymmetric Biginelli reaction.
Reaction Pathway Elucidation
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant biological activities. While the classical Biginelli reaction is typically acid-catalyzed, the development of asymmetric variants using organocatalysts, including derivatives of 2,5-diazabicyclo[2.2.1]heptane, has necessitated a detailed examination of the reaction pathway to understand the source of enantioselectivity.
The currently accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate. colab.wsnih.govillinois.edu This pathway is favored over a previously proposed mechanism involving an initial aldol condensation. Experimental evidence from NMR spectroscopy has been instrumental in supporting the N-acyliminium pathway. colab.wsnih.gov In the context of organocatalysis by chiral primary amines, a dual activation mechanism has been proposed. sci-hub.senih.gov
The catalytic cycle, when employing a chiral catalyst derived from the 2,5-diazabicyclo[2.2.1]heptane framework, can be delineated as follows:
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. The chiral bicyclic amine catalyst can act as a Brønsted acid to facilitate this step.
Enamine Formation: Concurrently, the chiral secondary amine catalyst reacts with the β-ketoester to form a chiral enamine intermediate.
Stereoselective C-C Bond Formation: The chiral enamine then undergoes a nucleophilic addition to the N-acyliminium ion. This step is the stereodetermining step of the reaction, where the chiral environment created by the catalyst directs the facial attack of the enamine on the iminium ion.
Cyclization and Catalyst Regeneration: Subsequent cyclization and dehydration steps lead to the formation of the dihydropyrimidinone product and regeneration of the chiral catalyst, allowing it to enter a new catalytic cycle.
Computational studies, particularly using density functional theory (DFT), have further illuminated this pathway. These studies have helped in identifying the rate-determining step, which in some cases is found to be the proton transfer process during the cyclization of the substrate, mediated by the catalyst. clockss.orgelsevierpure.com
Transition State Analysis in Asymmetric Catalysis
The enantioselectivity observed in asymmetric reactions catalyzed by chiral 2,5-diazabicyclo[2.2.1]heptane derivatives is rationalized by analyzing the transition state of the stereodetermining step. The rigid bicyclic structure of the catalyst plays a crucial role in creating a well-defined chiral pocket that differentiates the energies of the diastereomeric transition states leading to the two possible enantiomers.
In the asymmetric Biginelli reaction, the transition state for the addition of the chiral enamine to the N-acyliminium ion is stabilized by a network of non-covalent interactions, primarily hydrogen bonds. acs.org Computational studies have provided significant insights into the geometry and energetics of these transition states. clockss.orgelsevierpure.com
A proposed model for the transition state highlights the bifunctional nature of the catalyst, which can simultaneously activate both the electrophile (iminium ion) and the nucleophile (enamine) through hydrogen bonding. nih.gov For instance, a protonated amine moiety on the catalyst can form a hydrogen bond with the urea-derived part of the iminium ion, thus activating it for nucleophilic attack. At the same time, another functional group on the catalyst can interact with the enamine, orienting it for a specific facial attack.
The table below summarizes the key interactions in the proposed transition state leading to the major enantiomer in an asymmetric Biginelli reaction catalyzed by a chiral primary amine with a diamine backbone, a model that can be extended to catalysts based on the 2,5-diazabicyclo[2.2.1]heptane scaffold.
| Interacting Species | Type of Interaction | Role in Stereoselectivity |
| Catalyst (Protonated Amine) - Iminium Ion | Hydrogen Bond | Activation of the electrophile and positioning for facial selectivity. |
| Catalyst (Amide/Functional Group) - Enamine | Hydrogen Bond | Orientation of the nucleophile for a specific approach trajectory. |
| Catalyst Chiral Backbone - Substrates | Steric Repulsion | Destabilization of the transition state leading to the minor enantiomer. |
Computational studies have quantified the energy differences between the transition states leading to the (R) and (S) enantiomers, correlating these differences with the experimentally observed enantiomeric excess. clockss.orgelsevierpure.com These analyses reveal that the specific orientation of the catalyst's functional groups, dictated by the rigid bicyclic framework, is paramount in achieving high levels of stereocontrol. The orientation of an amide moiety on the catalyst, for example, has been identified as a key factor in determining the enantioselectivity. clockss.orgelsevierpure.com
Role in Medicinal Chemistry Scaffold Design and Preclinical Molecular Interactions
Exploration as a Rigid Bioisostere for Flexible Heterocycles (e.g., Piperazine)
In drug design, the 2,5-diazabicyclo[2.2.1]heptane (DBH) core is frequently employed as a rigid bioisostere or structural analog for the conformationally flexible piperazine (B1678402) ring. researchgate.netdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The piperazine ring is a common motif in many approved drugs, but its flexibility can sometimes be a drawback, leading to reduced binding affinity or selectivity. By replacing a flexible piperazine with the rigid DBH scaffold, medicinal chemists can lock in a specific conformation that may be more favorable for binding to a biological target. researchgate.net This strategy has been explored in the development of ligands for various receptors, including sigma-2 (σ2) and nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgnih.govnih.gov
For instance, in the development of σ2 receptor ligands, a bridged 2,5-diazabicyclo[2.2.1]heptane analog demonstrated nanomolar affinity, whereas other replacements for a piperazine moiety in a lead compound resulted in a loss of affinity. nih.govnih.govresearchgate.netsemanticscholar.org This highlights the utility of the DBH system in probing the required geometry for optimal receptor engagement.
The primary advantage of the 2,5-diazabicyclo[2.2.1]heptane scaffold lies in its rigid, bicyclic structure, which severely restricts its conformational freedom compared to the flexible chair and boat conformations of piperazine. nih.gov This pre-organization of the molecule into a defined three-dimensional shape can be highly beneficial for molecular recognition—the specific interaction between a drug molecule and its biological target.
The key advantages of this conformational restriction include:
Reduced Entropic Penalty: When a flexible molecule like piperazine binds to a receptor, it loses conformational freedom, which is energetically unfavorable (an entropic penalty). A rigid molecule like DBH is already in a constrained conformation, so it pays a much lower entropic penalty upon binding, which can lead to higher binding affinity.
Enhanced Selectivity: The precise, fixed orientation of the nitrogen atoms and potential substituents on the DBH scaffold can allow for more specific interactions with a target receptor while avoiding interactions with off-target proteins. This can lead to improved selectivity and a better side-effect profile.
Defined Pharmacophore Geometry: The rigid framework provides a stable platform for positioning pharmacophoric elements in a precise spatial arrangement. Crystal structure analysis shows that while the DBH ring is held in a rigid boat-like conformation, the distance between its two nitrogen atoms is remarkably similar to that of the opposing nitrogens in the preferred chair conformation of piperazine. nih.gov This allows it to mimic the key binding interactions of piperazine while maintaining a fixed geometry, which is invaluable for understanding structure-activity relationships. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically altering a compound's structure to determine which parts are crucial for its biological effect. The rigid DBH scaffold is an excellent tool for SAR studies because it simplifies the interpretation of results by removing conformational flexibility as a variable.
Several SAR studies have been conducted on DBH derivatives targeting various receptors:
α7 Neuronal Nicotinic Receptors (NNRs): Studies on biaryl-substituted DBH derivatives found that a 5-N-methyl substituent, the nature of the heteroaryl linker, and the terminal aryl group were all critical for achieving potent agonist activity at α7 NNRs. researchgate.netnih.gov
α4β2 Nicotinic Acetylcholine Receptors (nAChRs): In the design of ligands for α4β2 nAChRs, SAR studies revealed that substituting one of the nitrogen atoms with a 6-chloro-3-pyridazinyl group resulted in compounds with nanomolar affinity. acs.org Molecular modeling of these derivatives suggested that the rigid scaffold could support longer-than-expected pharmacophoric distances while still maintaining high affinity. acs.org
Silent Agonists for α7 nAChRs: In an effort to develop silent agonists (ligands that bind and desensitize the receptor without activating it), the smaller, rigid enantiomeric (S,S)- and (R,R)-DBH cores were incorporated into new molecules to probe the spatial and electrostatic interactions within the receptor binding site. nih.gov
| Target Receptor | Structural Modification | Impact on Activity | Reference(s) |
| α7 NNR | 5-N-methyl substituent | Critical for potent agonist activity | nih.gov |
| α7 NNR | Heteroaryl linker and terminal aryl group | Critical for potent agonist activity | nih.gov |
| α4β2 nAChR | Substitution with 6-chloro-3-pyridazinyl group | Resulted in nanomolar affinity | acs.org |
| σ2 Receptor | Replacement of piperazine with DBH | Maintained nanomolar affinity | nih.govnih.gov |
Scaffold for Pharmacophore Development
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The 2,5-diazabicyclo[2.2.1]heptane structure serves as an effective scaffold for building and presenting these features in a spatially defined manner. Its bicyclic nature and two addressable nitrogen atoms allow for the controlled introduction of various substituents to probe different regions of a receptor's binding pocket.
The versatility of the DBH scaffold has been demonstrated in the design of derivatives targeting a diverse range of biological entities. By attaching different functional groups to the nitrogen atoms or the carbon framework, researchers have developed potent and selective ligands.
Examples include:
Nicotinic Acetylcholine Receptor (nAChR) Ligands: DBH has been extensively used to create ligands for different subtypes of nAChRs. Derivatives have been synthesized as potent agonists for the α7 subtype and as high-affinity ligands for the α4β2 subtype. acs.orgnih.gov
Sigma-2 (σ2) Receptor Ligands: As a piperazine bioisostere, the DBH core has been incorporated into molecules targeting the σ2 receptor, an important target in oncology and neurodegenerative diseases. nih.govnih.govresearchgate.net These derivatives have shown high, nanomolar affinities. nih.govnih.gov
Antiproliferative Agents: Novel hybrids of DBH with dithiocarbamates and nitrostyrenes have been synthesized and evaluated for their antitumor activity. nih.govnih.gov These compounds were found to have significant antiproliferative effects against various cancer cell lines, with the DBH-containing compounds proving superior to their piperazine counterparts. nih.gov
| Molecular Target | Type of Derivative | Biological Activity | Reference(s) |
| α7 nAChR | Biaryl substituted DBH | Potent Agonist | nih.gov |
| α4β2 nAChR | 6-Chloropyridazin-3-yl substituted DBH | High-affinity Ligand (nanomolar Ki) | acs.org |
| σ2 Receptor | Benzimidazolone-DBH hybrid | High-affinity Ligand (nanomolar Ki) | nih.govnih.gov |
| Cancer Cells | DBH-dithiocarbamate-nitrostyrene hybrid | Antiproliferative Agent | nih.gov |
For example, in the development of α7 nAChR ligands, SAR studies showed that altering the substituents on the DBH core could dramatically change binding affinity. nih.govresearchgate.net Similarly, when developing σ2 receptor ligands, replacing a piperazine ring in a known ligand with the DBH core maintained nanomolar affinity, while replacing it with other, different diazaspiroalkanes led to a significant loss of affinity. nih.gov This demonstrates how the specific geometry of the DBH scaffold was crucial for productive interactions with the σ2 receptor binding site. This principle allows for a rational, stepwise optimization of a lead compound to achieve the desired potency and selectivity.
Preclinical Studies on Target Engagement and Molecular Mechanisms
While clinical data is outside the scope of this article, preclinical studies provide crucial insights into how DBH-based compounds interact with their targets at a molecular level. These studies often involve in vitro assays, cell-based models, and computational modeling to elucidate the mechanism of action.
Computational docking and molecular dynamics simulations have been particularly insightful. For a series of DBH-containing σ2 receptor ligands, computational studies using the crystal structure of the receptor revealed the specific molecular interactions responsible for high-affinity binding. nih.govnih.govresearchgate.net The protonated nitrogen atom of the DBH ring was predicted to form a key hydrogen bond (salt bridge) with an aspartate residue (ASP29) in the receptor's binding site, while other parts of the molecule engaged in π-stacking interactions with a tyrosine residue (TYR150). nih.govresearchgate.net These specific molecular interactions explain the high affinity observed in radioligand binding assays.
In the context of oncology, preclinical studies on DBH-dithiocarbamate hybrids have elucidated their molecular mechanism of antiproliferative activity. These compounds were found to induce apoptosis (programmed cell death) in cervical, breast, and lung cancer cell lines. nih.gov Further mechanistic investigation revealed that the apoptosis was triggered through a caspase-dependent pathway, a key molecular cascade in programmed cell death. nih.govnih.gov Notably, these compounds induced apoptosis in cancer cells without causing significant necrotic cell death in normal human lymphocytes, indicating a degree of tumor selectivity. nih.govnih.gov
In Vitro Screening for Receptor Ligand Binding
The 2,5-diazabicyclo[2.2.1]heptane nucleus has been extensively incorporated into novel compounds to evaluate their binding affinity for various receptors in vitro. Radioligand binding assays are commonly employed to determine the affinity of these synthetic ligands for their target receptors.
Derivatives of 2,5-diazabicyclo[2.2.1]heptane have shown significant promise as ligands for nicotinic acetylcholine receptors (nAChRs). For instance, 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane has been identified as a potent α4β2-nAChR agonist with a high binding affinity, exhibiting a Ki value of 0.15 nM in [3H]cytisine binding competition assays. nih.gov Further modifications, such as the incorporation of a cyclopropane- or isoxazole-containing side chain, have led to the development of highly potent and selective α4β2* nAChR partial agonists with Ki values ranging from 0.5 to 51.4 nM. nih.gov These compounds demonstrated negligible affinities for α3β4 and α7 nAChR subtypes. nih.gov
In addition to nAChRs, biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes have been synthesized and evaluated for their affinity towards α7 neuronal nicotinic receptors (NNRs). nih.gov Structure-activity relationship (SAR) studies have revealed that modifications such as a 5-N-methyl substituent, the nature of the heteroaryl linker, and the terminal aryl group are critical for achieving potent α7 NNR agonist activity. nih.gov
The versatility of the 2,5-diazabicyclo[2.2.1]heptane scaffold extends to other receptor systems as well. When incorporated into a series of compounds containing a benzimidazolone core, the bridged 2,5-diazabicyclo[2.2.1]heptane moiety resulted in analogs with nanomolar affinities for the σ2 receptor (σ2R). researchgate.net
| Compound Class | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane Derivatives | α4β2 Nicotinic Acetylcholine Receptor (nAChR) | Potent partial agonists with Ki values of 0.5–51.4 nM for α4β2 and negligible affinities for α3β4 and α7 subtypes. | nih.gov |
| Biaryl Substituted 2,5-diazabicyclo[2.2.1]heptanes | α7 Neuronal Nicotinic Receptor (NNR) | SAR studies identified key structural features for potent α7 NNR agonist activity. | nih.gov |
| Benzimidazolone Derivatives with a 2,5-diazabicyclo[2.2.1]heptane Core | σ2 Receptor (σ2R) | Analogs possessed nanomolar affinities for the σ2R. | researchgate.net |
Investigation of Molecular Pathways and Enzyme Inhibition
The unique structural features of 2,5-diazabicyclo[2.2.1]heptane make it an attractive scaffold for the design of enzyme inhibitors and modulators of molecular pathways. Its rigid framework allows for the precise orientation of functional groups to interact with the active sites of enzymes.
Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been investigated for their potential to inhibit various enzymes. For example, (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane is a key building block for the development of indazolylpyrazolo[1,5-a]pyrimidine analogs that act as potent B-Raf inhibitors. sigmaaldrich.com This scaffold has also been utilized in the creation of azabicyclic sulfonamides that are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). sigmaaldrich.com
Furthermore, the 2,5-diazabicyclo[2.2.1]heptane core has been incorporated into the design of novel CCR2 antagonists. sigmaaldrich.com In the realm of cancer research, new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates have been synthesized and have demonstrated in vitro antiproliferative activity against various cancer cell lines, including cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cells. nih.gov These compounds were found to induce apoptosis in tumor cells through a caspase-dependent apoptotic pathway without causing necrosis. nih.gov
| Compound Class | Target Enzyme/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Indazolylpyrazolo[1,5-a]pyrimidine Analogs | B-Raf | Enzyme inhibition. | sigmaaldrich.com |
| Azabicyclic Sulfonamides | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Enzyme inhibition. | sigmaaldrich.com |
| Novel CCR2 Antagonists | CCR2 | Receptor antagonism. | sigmaaldrich.com |
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates | Caspase-dependent apoptotic pathway | Antiproliferative activity and induction of apoptosis in cancer cells. | nih.gov |
Role as Intermediate in Biosynthesis of Complex Molecules
The 2,5-diazabicyclo[2.2.1]heptane framework, particularly its protected derivatives, serves as a crucial intermediate in the chemical synthesis of a wide range of complex and pharmacologically active molecules. nbinno.com The conformational rigidity and defined stereochemistry of this heterocyclic structure make it an ideal starting material for constructing molecules with specific three-dimensional architectures. nbinno.com
One of the key intermediates is (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. This compound is utilized in the preparation of more complex molecules such as 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[2.2.1]heptane. sigmaaldrich.com Its application extends to the development of a variety of therapeutic agents. For instance, it is a building block in the synthesis of:
Indazolylpyrazolo[1,5-a]pyrimidine analogs which are potent B-Raf inhibitors. sigmaaldrich.com
CCR2 antagonists. sigmaaldrich.com
α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists. sigmaaldrich.com
Azabicyclic sulfonamide-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). sigmaaldrich.com
The use of this well-defined intermediate streamlines synthetic routes, often leading to more efficient and stereoselective syntheses of the final target compounds. nbinno.com
| Intermediate | Resulting Complex Molecule/Therapeutic Agent | Reference |
|---|---|---|
| (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | Indazolylpyrazolo[1,5-a]pyrimidine analogs (B-Raf inhibitors) | sigmaaldrich.com |
| (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | CCR2 antagonists | sigmaaldrich.com |
| (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists | sigmaaldrich.com |
| (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | Azabicyclic sulfonamide-based 11β-HSD1 inhibitors | sigmaaldrich.com |
Advanced Applications and Emerging Research Directions
Utilization in Materials Science
The incorporation of rigid and sterically defined molecular scaffolds is a key strategy in the design of advanced materials with tailored properties. 2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride (B599025), with its robust bicyclic framework, offers a unique platform for the creation of novel polymers and hybrid materials.
High-Performance Polymers and Polyimides
The integration of alicyclic units into polymer backbones is a well-established method for enhancing the performance characteristics of materials like polyimides and polyamides. While direct incorporation of 2,5-diazabicyclo[2.2.1]heptane, dihydrochloride into these polymers is an area of ongoing research, the use of analogous bicyclic diamines has been shown to impart significant advantages. The rigid, non-linear structure of such monomers can disrupt chain packing, leading to improved solubility and processability of otherwise intractable aromatic polymers.
Studies on polyimides derived from other alicyclic monomers, such as those containing bicyclo[2.2.1]heptane or bicyclo[2.2.2]octene units, have demonstrated excellent thermal stability, high glass transition temperatures, and good mechanical strength. mdpi.comresearchgate.net These properties are highly desirable for applications in the aerospace and microelectronics industries. The introduction of the 2,5-diazabicyclo[2.2.1]heptane moiety is anticipated to offer similar benefits, potentially leading to the development of a new class of high-performance polymers with enhanced thermal and mechanical properties. The suppression of crystallinity by incorporating such non-linear bicyclic diamines can lead to amorphous resins with high glass transition temperatures. tue.nl
Organic-Inorganic Hybrid Materials with Specific Properties
The field of organic-inorganic hybrid materials has seen significant growth, driven by the potential to combine the desirable properties of both organic and inorganic components. 2,5-Diazabicyclo[2.2.1]heptane has emerged as a promising organic component in the construction of these materials. For instance, the chiral (1S,4S)-2,5-diazabicyclo[2.2.1]-heptane has been utilized to create three-dimensional perovskite phase transition materials. These hybrid materials exhibit switchable second harmonic generation (SHG) properties, which are of great interest for applications in nonlinear optics and data storage.
Furthermore, the structural motif of diazabicyclo[2.2.1]heptane is relevant to the development of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The rigid and well-defined geometry of the diazabicyclo[2.2.1]heptane core makes it a candidate for use as a linker or a component of a linker in MOF synthesis, potentially leading to frameworks with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Supramolecular Chemistry and Host-Guest Interactions
The predictable geometry and hydrogen bonding capabilities of this compound make it an excellent building block in the field of supramolecular chemistry. This area of chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions.
Formation of Complexes and Self-Assembly
The diamine nature of the 2,5-diazabicyclo[2.2.1]heptane scaffold allows it to act as a ligand in the formation of coordination complexes with metal ions. For example, the dihydrobromide salt of the chiral (1S,4S) enantiomer serves as a starting material for the synthesis of chiral diazabicyclic ligands. These ligands can then be used to prepare dicopper(II) complexes, which have potential applications in asymmetric catalysis. nih.gov The rigid framework of the ligand helps to create a well-defined chiral environment around the metal center, which can influence the stereochemical outcome of a chemical reaction.
The propensity of this molecule to form ordered structures through non-covalent interactions also drives its self-assembly into larger aggregates. This self-assembly is often directed by a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces.
Hydrogen Bond Driven Architectures
Hydrogen bonding plays a crucial role in directing the solid-state assembly of 2,5-diazabicyclo[2.2.1]heptane salts. In the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, the protonated nitrogen atoms of the bicyclic cage form a complex three-dimensional network of N—H⋯Br hydrogen bonds. tue.nl This extensive hydrogen-bonding network dictates the packing of the molecules in the crystal lattice, leading to the formation of well-defined supramolecular architectures. tue.nl Specifically, the hydrogen-bonded amine molecules arrange into infinite slabs that are further linked by N—H⋯Br hydrogen bonds to create a robust three-dimensional structure. tue.nlsigmaaldrich.com The ability to form such predictable and stable hydrogen-bonded networks is a key feature that can be exploited in the design of new crystalline materials with specific structural and functional properties.
Future Perspectives in Synthetic Methodology
The utility of 2,5-diazabicyclo[2.2.1]heptane and its derivatives in various advanced applications necessitates the development of efficient and versatile synthetic routes. While several methods for the synthesis of this bicyclic diamine have been reported, there is still room for improvement and innovation.
Current synthetic strategies often involve multi-step sequences, and future research will likely focus on the development of more concise and atom-economical approaches. This could involve the exploration of novel catalytic systems for the key cyclization steps. For example, catalytic dehydrogenation of diols and diamines has emerged as a clean and efficient method for polyamide synthesis, and similar strategies could potentially be adapted for the synthesis of bicyclic diamines. sigmaaldrich.com
Furthermore, the development of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, offers a promising avenue for the efficient synthesis of functionalized 2,5-diazabicyclo[2.2.1]heptane derivatives. A multicomponent synthesis of novel (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates has already been reported, highlighting the potential of this approach.
Another area of future development is the stereoselective synthesis of chiral derivatives of 2,5-diazabicyclo[2.2.1]heptane. The chiral nature of this scaffold is crucial for its application in asymmetric catalysis and as chiral building blocks in medicinal chemistry. Novel synthetic methods that provide access to enantiomerically pure forms of this diamine in high yield and with high stereocontrol will be of significant value. The epimerization–lactamization cascade reaction is one such elegant strategy that has been developed for the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives.
Novel Approaches for Scaffold Construction
Traditional synthetic routes to the 2,5-diazabicyclo[2.2.1]heptane core can be complex. researchgate.net Consequently, significant research has been dedicated to developing more efficient and innovative methods for constructing this valuable scaffold and its derivatives. These novel approaches provide access to a wider range of substituted analogs for various applications.
One modern strategy involves the use of cascade reactions . For instance, an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. rsc.orgresearchgate.net This process is initiated by a strong base and relies on the presence of an electron-withdrawing N-protective group on the substrate. rsc.org
Another innovative method is the tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. This has been successfully employed to synthesize optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid, a unique α,β-diamino acid, starting from the readily available L-4-hydroxyproline. thieme-connect.com
The directed metalation strategy has proven effective for creating new C-substituted derivatives. semanticscholar.orgresearchgate.net This technique allows for the introduction of functional groups at specific positions on the bicyclic ring, which is crucial for tuning the properties of the final compound. semanticscholar.org
Multicomponent reactions represent a highly efficient approach, allowing the synthesis of complex molecules in a single step from three or more reactants. This strategy has been used to prepare novel (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates, which have been investigated for their antiproliferative activity. nih.govnih.govtandfonline.com
Furthermore, organocatalyzed asymmetric Michael additions have been utilized to access the diazabicyclo[2.2.1]heptane core. This method involves the reaction of substituted triketopiperazines with enones, yielding products with high enantiomeric ratios, which can be further modified to create the desired bicyclic scaffold. rsc.org
Table 1: Novel Synthetic Approaches for the 2,5-Diazabicyclo[2.2.1]heptane Scaffold
| Synthetic Approach | Description | Key Reactants/Features | Reference |
|---|---|---|---|
| Epimerization-Lactamization Cascade | A cascade reaction to form the bicyclic lactam intermediate. | (2S,4R)-4-aminoproline methyl esters, strong base. | rsc.orgresearchgate.net |
| STRINC Sequence | Tandem Strecker reaction and intramolecular cyclization. | L-4-hydroxyproline derivative. | thieme-connect.com |
| Directed Metalation | Allows for specific C-substitution on the scaffold. | Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. | semanticscholar.orgresearchgate.net |
| Multicomponent Synthesis | One-pot reaction combining multiple reactants to form complex products. | N-Boc-DBH, carbon disulphide, various amines. | tandfonline.com |
| Asymmetric Michael Addition | Organocatalyzed reaction to create chiral intermediates for the scaffold. | Triketopiperazines, enones. | rsc.org |
Sustainable and Green Chemistry Aspects
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. For the 2,5-diazabicyclo[2.2.1]heptane scaffold, several of the novel construction methods align with these principles by improving efficiency and reducing environmental impact.
Multicomponent reactions, as described for the synthesis of dithiocarbamate (B8719985) derivatives, are inherently green. tandfonline.com By combining several synthetic steps into a single operation, they reduce energy consumption, solvent use, and the generation of waste associated with intermediate purification steps. The use of a simple catalyst like magnesium oxide (MgO) further enhances the green credentials of this approach. tandfonline.com
Similarly, cascade reactions contribute to sustainability by increasing atom and step economy. rsc.org The epimerization-lactamization cascade builds molecular complexity efficiently, minimizing the need for protecting groups and multiple reaction setups, which are common sources of chemical waste. rsc.orgresearchgate.net
The development of catalytic processes, such as the organocatalyzed Michael additions, is a cornerstone of green chemistry. rsc.org Catalysts are used in small amounts and can often be recycled, offering a more sustainable alternative to stoichiometric reagents. While not all developed syntheses explicitly focus on green aspects, these modern synthetic strategies inherently offer advantages in efficiency and waste reduction over more traditional, linear synthetic sequences.
Integration with Computational Design for Novel Compound Discovery
The integration of computational tools has become indispensable in modern drug discovery for the rational design of new compounds. The rigid 2,5-diazabicyclo[2.2.1]heptane scaffold is well-suited for computational modeling due to its conformationally restricted nature, which simplifies predictions of its binding to biological targets. semanticscholar.orgnih.gov
A prominent example is the design of novel inhibitors for the SWI/SNF chromatin remodeling complex, a target in cancer therapy. mdpi.com Starting with the known inhibitor PFI-3, which contains the (1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl moiety, researchers have used in silico analysis to design new analogs. mdpi.com Computer-aided prediction models like SwissADME are employed to evaluate drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), as well as blood-brain barrier penetration, before undertaking costly synthesis. mdpi.com
In another area, computational design has aided the development of potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists, which are potential therapeutics for central nervous system disorders. nih.gov Novel hybrid compounds were rationally designed by incorporating cyclopropane- or isoxazole-containing side chains onto the 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane scaffold. This structure-based design approach, often guided by molecular modeling, helps in predicting how modifications will affect binding affinity and selectivity for the target receptor over other subtypes. nih.govnih.gov
Table 2: Computational Design in 2,5-Diazabicyclo[2.2.1]heptane Research
| Application Area | Computational Approach | Purpose | Resulting Compounds | Reference |
|---|---|---|---|---|
| Glioblastoma Therapy | In silico ADME prediction (SwissADME) | To predict drug-like properties of new PFI-3 analogs. | New urea (B33335), carbamate, and carbamothioate derivatives. | mdpi.com |
| CNS Disorders (nAChR Agonists) | Rational / Structure-Based Design | To design potent and selective α4β2 nAChR partial agonists. | Hybrid compounds with cyclopropane (B1198618) or isoxazole (B147169) side chains. | nih.gov |
| α7 nAChR Silent Agonists | Structure-Activity Relationship (SAR) Exploration | To investigate spatial and electrostatic interactions of new derivatives. | NS6740 derivatives with modified central portions. | nih.gov |
Compound Index
Conclusion and Future Research Avenues
Summary of Key Academic Contributions
The primary academic contribution of the 2,5-diazabicyclo[2.2.1]heptane scaffold lies in its utility as a rigid, chiral building block in organic synthesis. semanticscholar.org Unlike the conformationally flexible piperazine (B1678402) ring, this bicyclic system offers a constrained framework, which is highly valuable in the design of targeted bioactive molecules. semanticscholar.orgresearchgate.netresearchgate.net Researchers have demonstrated that this scaffold can be synthesized from the naturally occurring amino acid trans-4-hydroxy-L-proline, providing a reliable source for this chiral structure. semanticscholar.org
Key academic applications have been prominently featured in medicinal chemistry. The scaffold is a core component in the development of a wide range of therapeutic agents, including:
Antitumor Agents: Derivatives have been synthesized and shown to possess in vitro antiproliferative activity against various cancer cell lines, such as cervical, breast, and lung cancer. nih.govnih.gov Some of these compounds induce apoptosis in tumor cells through a caspase-dependent pathway without causing necrosis in normal cells. nih.govnih.gov
Neuronal Nicotinic Receptor (NNR) Ligands: Biaryl substituted derivatives have been developed as potent agonists for the α7 neuronal nicotinic receptor, which is a target for cognitive disorders. nih.gov
Enzyme Inhibitors and Receptor Antagonists: The scaffold has been used to develop B-Raf inhibitors, CCR2 antagonists, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Furthermore, in the field of asymmetric catalysis, C-substituted derivatives of 2,5-diazabicyclo[2.2.1]heptane have been successfully used as chiral ligands. researchgate.netumich.edu The synthesis of these derivatives often employs directed metalation strategies, allowing for precise functionalization of the core structure. semanticscholar.orgresearchgate.netumich.edu The dihydrochloride (B599025) salt form is often utilized to improve the aqueous solubility of these compounds, facilitating their application in various experimental and pharmaceutical contexts.
Unaddressed Research Challenges and Opportunities
Despite the significant progress, several research challenges and opportunities remain. A primary challenge lies in the synthesis of substituted derivatives. While methods like directed lithiation and epimerization-lactamization cascades have been developed, there is a continuing need for more efficient, scalable, and diverse synthetic routes to access a wider range of functionalized analogs. semanticscholar.orgrsc.org
In medicinal chemistry, while several derivatives have shown promising in vitro activity, further optimization is required. For instance, studies on dithiocarbamate (B8719985) derivatives with antitumor potential have concluded that rapid chemical modifications are necessary to improve the activity profile and develop them into safer, drug-like candidates. nih.gov This highlights a significant opportunity for structure-activity relationship (SAR) studies to design next-generation compounds with enhanced potency and selectivity. nih.gov
Another avenue for future research is the expansion of its applications in asymmetric catalysis. chemimpex.com While its utility as a chiral ligand has been demonstrated, there is considerable scope to explore its performance in a broader array of chemical transformations. Developing new C-substituted derivatives could lead to catalysts with improved enantioselectivity and broader substrate compatibility. researchgate.netumich.edu The full potential of the unsubstituted parent ring system also remains to be explored, as its structural characterization has been a more recent development. researchgate.netresearchgate.net
Broader Impact on Chemical Sciences
The 2,5-diazabicyclo[2.2.1]heptane scaffold has had a notable impact on the chemical sciences, particularly in the design of conformationally constrained molecules. nbinno.com Its rigid structure serves as a powerful tool for medicinal chemists to probe ligand-receptor interactions with high precision, offering a distinct advantage over more flexible structures like piperazine. semanticscholar.orgresearchgate.netresearchgate.net This has accelerated the development of more selective and potent drugs by allowing for the creation of molecules that fit precisely into biological targets. nbinno.com
The emphasis on stereochemistry, inherent in the use of this chiral scaffold, reinforces the importance of three-dimensional molecular architecture in determining biological activity. cymitquimica.com The synthesis of its derivatives from natural products like hydroxyproline (B1673980) showcases a valuable strategy of leveraging the "chiral pool" to create complex, value-added molecules. semanticscholar.org This approach has broad implications for sustainable and efficient chemical synthesis.
Data Tables
Table 1: Physicochemical Properties of 2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride
| Property | Value |
|---|---|
| CAS Number | 89487-38-7 |
| Molecular Formula | C₅H₁₂Cl₂N₂ |
| Molecular Weight | 171.07 g/mol |
| Purity | Typically ≥98% |
Data sourced from Moldb. moldb.com
Table 2: Physicochemical Properties of (1S,4S)-2-Methyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride
| Property | Value |
|---|---|
| CAS Number | 127420-27-3 |
| Molecular Formula | C₆H₁₄Cl₂N₂ |
| Molecular Weight | 185.09 g/mol |
| IUPAC Name | (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride |
Data sourced from PubChem. nih.gov
Q & A
Q. What are the key considerations for synthesizing enantiopure 2,5-diazabicyclo[2.2.1]heptane derivatives?
Answer: Synthesis requires precise control of stereochemistry via chiral auxiliaries or asymmetric catalysis. For example, the directed metalation strategy enables regioselective functionalization of the bicyclic core by lithiating Boc-protected intermediates followed by electrophilic quenching . Reaction parameters (temperature, solvent polarity, and pH) must be optimized to minimize racemization and maximize enantiomeric excess (ee). Evidence from kinetic studies shows that low temperatures (-78°C) and aprotic solvents (e.g., THF) favor retention of configuration .
Q. How should researchers handle 2,5-diazabicyclo[2.2.1]heptane dihydrochloride in laboratory settings?
Answer: While comprehensive toxicological data are lacking, standard precautions include:
- Using fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .
- Storing the compound in anhydrous conditions (desiccator) to prevent hydrolysis of the dihydrochloride salt .
- Avoiding protic solvents (e.g., water, alcohols) during reactions unless stability studies confirm compatibility .
Q. What analytical methods are recommended for characterizing stereoisomers of this compound?
Answer: Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can resolve enantiomers. Absolute configuration is confirmed via X-ray crystallography or comparative NMR analysis with derivatives of known stereochemistry . For example, coupling constants (J values) in -NMR and NOE correlations in -NOESY help distinguish (1R) and (1S) configurations .
Advanced Research Questions
Q. How can the catalytic efficiency of 2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis be optimized?
Answer: Catalyst design should focus on:
- Substituent effects : Electron-donating groups (e.g., N-methyl) enhance basicity, improving transition-state stabilization in reactions like the Biginelli synthesis. For instance, N-methylated derivatives increase DHPM yields to 94% with 46% ee .
- Solvent tuning : Polar aprotic solvents (e.g., DMF) improve solubility, while alcohol mixtures (e.g., isopropanol/methanol) enhance enantioselectivity via hydrogen-bonding interactions .
- Mechanistic studies : Kinetic profiling and DFT calculations reveal that enantioinduction arises from non-covalent interactions (e.g., π-stacking) between the catalyst and substrate .
Q. What strategies resolve contradictions in biological activity data between stereoisomers?
Answer: Systematic structure-activity relationship (SAR) studies are critical. For example:
- The (1R)-enantiomer of 2,5-diazabicyclo[2.2.1]heptane derivatives shows IC values 3–5× lower than (1S) in anticancer assays, attributed to differential binding to ATP-binding cassette transporters .
- Counterion effects (e.g., HBr vs. HCl salts) can alter solubility and membrane permeability, necessitating comparative bioassays under standardized conditions .
Q. How do structural modifications of the bicyclic core influence pharmacological properties?
Answer: Modifications include:
- Ring expansion : Replacing the bicyclo[2.2.1]heptane with bicyclo[2.2.2]octane increases steric bulk, enhancing selectivity for serotonin receptors but reducing metabolic stability .
- Heteroatom substitution : Introducing sulfur or oxygen atoms alters electron density, as seen in analogs like 6,6-difluoro derivatives, which exhibit improved blood-brain barrier penetration .
Q. What methodologies elucidate the reaction mechanisms of 2,5-diazabicyclo[2.2.1]heptane in organocatalytic cycles?
Answer: Key approaches include:
- Kinetic isotope effects (KIE) : Measuring in deuterated solvents identifies rate-determining steps (e.g., proton transfer in enamine catalysis) .
- In situ spectroscopy : Real-time IR or Raman monitoring detects intermediates, such as iminium ions, during asymmetric aldol reactions .
Methodological Guidelines
- Data contradiction resolution : Cross-validate biological assays (e.g., MTT vs. clonogenic) and synthetic protocols (e.g., reproducibility across labs) to minimize variability .
- Stability optimization : Conduct accelerated stability studies (40°C/75% RH) to determine shelf-life; lyophilization is recommended for long-term storage of hygroscopic salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
